Cas no 2396-68-1 (4-Tert-Butylthiophenol)

4-Tert-Butylthiophenol is a sulfur-containing aromatic compound with the molecular formula C₁₀H₁₄S. It is characterized by the presence of a tert-butyl group adjacent to the thiol functional group on a benzene ring, enhancing its steric and electronic properties. This compound is commonly utilized as a stabilizer, chain transfer agent, or intermediate in polymer chemistry and organic synthesis. Its high thermal stability and reactivity make it suitable for applications in photoresists, adhesives, and specialty coatings. The tert-butyl group contributes to improved solubility in organic solvents, facilitating its use in various formulations. Proper handling is required due to its potential volatility and thiol-related odor.
4-Tert-Butylthiophenol structure
4-Tert-Butylthiophenol structure
Product Name:4-Tert-Butylthiophenol
CAS No:2396-68-1
MF:C10H14S
MW:166.283161640167
MDL:MFCD00022067
CID:84294
PubChem ID:75454
Update Time:2025-06-08

4-Tert-Butylthiophenol Chemical and Physical Properties

Names and Identifiers

    • p-tert-Butylthiophenol
    • 4-tert-Butylthiophenol
    • 4-(tert-Butyl)benzene-1-thiol
    • 4-tert-Butylbenzenethiol
    • p-t-Butylthiophenol
    • 4-(1,1-dimethylethyl)benzenethiol
    • 4-(1,1-dimethylethyl)thiophenol
    • 4-(tert-butyl)benzenethiol
    • 4-t-Butylthiophenol
    • 4-tert-butylphenylthiol
    • Benzenethiol,4-(1,1-dimethylethyl)
    • Benzenethiol,p-tert-butyl
    • Benzenethiol,p-tert-butylthio
    • p-tert-Butylbenzenethiol
    • p-tert-Butylphenyl mercaptan
    • Benzenethiol, p-tert-butyl-
    • Benzenethiol, 4-(1,1-dimethylethyl)-
    • Benzenethiol, p-tert-butylthio-
    • 4-(tert-butyl)thiophenol
    • 4-tert-butyl-benzenethiol
    • 4-tert-butylbenzene-1-thiol
    • GNXBFFHXJDZGEK-UHFFFAOYSA-N
    • Benzenethiol,1-dimethylethyl)-
    • WLN: SHR DX1&1
    • 4-06-00-03316 (Beilstein Handbook Reference)
    • NSC-26804
    • J-516010
    • SCHEMBL67741
    • NSC229514
    • B0741
    • AI3-26176
    • NS00027519
    • p-(tert-butyl)thiophenol
    • CHEMBL3186499
    • UNII-7ME8YQH3TG
    • NCGC00257390-01
    • 4-Tertbutyl Thiophenol
    • DTXSID9048196
    • EINECS 219-255-6
    • NSC 26804
    • 4-tert. butylthiophenol
    • 4-t-butyl-thiophenol
    • 7ME8YQH3TG
    • BRN 0606476
    • para-t-butyl-thiophenol
    • s12031
    • NSC57807
    • A817009
    • 4-tert-butyl benzenethiol
    • Tox21_303557
    • CS-W020815
    • para-(t-butyl)-thiophenol
    • MFCD00022067
    • 2396-68-1
    • NSC-229514
    • NSC 57807
    • 4-t-butylbenzenethiol
    • AKOS009031102
    • EN300-21572
    • NSC-57807
    • PS-8737
    • J-015294
    • 4-tert-Butylbenzenethiol, 97%
    • p-t-butyl thiophenol
    • 4-tert-butylbenzenethiolate
    • EX-A6027
    • CAS-2396-68-1
    • DTXCID4028171
    • para-t-butylthiophenol
    • 4-tert-butylbenzenthiol
    • WLN: SHR DX1&1&1
    • AMY6904
    • 4-tert. butyl-thiophenol
    • para-(t-butyl)thiophenol
    • p-tert-butyl-thiophenol
    • NSC26804
    • FT-0634245
    • 4-tert.butyl-thiophenol
    • F0001-0819
    • DB-046305
    • 4-Tert-Butylthiophenol
    • MDL: MFCD00022067
    • Inchi: 1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
    • InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=CC=1)C(C)(C)C
    • BRN: 0606476

Computed Properties

  • Exact Mass: 166.08200
  • Monoisotopic Mass: 166.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.8
  • Topological Polar Surface Area: 1

Experimental Properties

  • Color/Form: Colorless and smelly liquid
  • Density: 0.964 g/mL at 25 °C(lit.)
  • Melting Point: -11 °C
  • Boiling Point: 120°C/22mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5480(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 38.80000
  • LogP: 3.27280
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

4-Tert-Butylthiophenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315;H319;H335
  • Warning Statement: P261;P305;P351;P338
  • Hazardous Material transportation number:UN 3334
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:DC1025000
  • Hazardous Material Identification: Xi
  • Storage Condition:Warehouse ventilation and low temperature drying
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

4-Tert-Butylthiophenol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Tert-Butylthiophenol Related Literature

Additional information on 4-Tert-Butylthiophenol

Recent Advances in the Application of 4-Tert-Butylthiophenol (CAS: 2396-68-1) in Chemical Biology and Pharmaceutical Research

4-Tert-Butylthiophenol (CAS: 2396-68-1) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its tert-butyl group attached to a thiophenol moiety, exhibits unique chemical properties that make it valuable in various synthetic and biological contexts. Recent studies have explored its role as a building block in organic synthesis, a ligand in catalysis, and a potential therapeutic agent. This research brief aims to summarize the latest findings related to 4-Tert-Butylthiophenol, highlighting its emerging applications and mechanistic insights.

One of the most notable advancements in the use of 4-Tert-Butylthiophenol is its application in the synthesis of complex organic molecules. Researchers have leveraged its electron-rich thiophenol group to facilitate cross-coupling reactions, enabling the construction of carbon-sulfur bonds with high efficiency. A 2023 study published in the Journal of Organic Chemistry demonstrated that 4-Tert-Butylthiophenol serves as an effective nucleophile in palladium-catalyzed C-S coupling reactions, yielding aryl thioethers with excellent regioselectivity. This methodology has been applied to the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents.

In addition to its synthetic utility, 4-Tert-Butylthiophenol has shown promise as a ligand in transition metal catalysis. Recent work in ACS Catalysis revealed that this compound can stabilize palladium nanoparticles, enhancing their catalytic activity in hydrogenation reactions. The tert-butyl group was found to play a critical role in preventing nanoparticle aggregation, thereby improving the longevity and recyclability of the catalyst. These findings open new avenues for the development of sustainable catalytic systems in pharmaceutical manufacturing.

Beyond its chemical applications, 4-Tert-Butylthiophenol has been investigated for its potential biological activities. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-Tert-Butylthiophenol exhibit moderate inhibitory effects against certain cancer cell lines, particularly those associated with oxidative stress pathways. Mechanistic studies suggested that the thiophenol moiety may act as a redox modulator, disrupting cellular redox homeostasis in malignant cells. While further preclinical evaluation is needed, these results underscore the compound's potential as a scaffold for anticancer drug development.

Despite these promising developments, challenges remain in the widespread adoption of 4-Tert-Butylthiophenol. Issues such as its stability under physiological conditions and potential toxicity profiles require thorough investigation. Recent efforts have focused on modifying the tert-butyl group to improve the compound's pharmacokinetic properties. For instance, a 2023 patent application disclosed a series of fluorinated analogs designed to enhance metabolic stability while retaining biological activity.

In conclusion, 4-Tert-Butylthiophenol (CAS: 2396-68-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic building block and a biologically active molecule positions it as a valuable tool for drug discovery and development. Future research should aim to address the existing limitations and explore novel derivatives with optimized properties. The insights gained from recent studies highlight the compound's potential to contribute to advancements in targeted therapies and sustainable chemistry.

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